9-cis-Retinal

Catalog No.
S625102
CAS No.
514-85-2
M.F
C20H28O
M. Wt
284.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-cis-Retinal

CAS Number

514-85-2

Product Name

9-cis-Retinal

IUPAC Name

3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal

Molecular Formula

C20H28O

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3

InChI Key

NCYCYZXNIZJOKI-UHFFFAOYSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C

Synonyms

9-Z-Retinal; 9-cis-Retinaldehyde; 9-cis-Vitamin A Aldehyde; Isoretinene a;

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\C=O)\C)/C

Understanding the Mechanism of Vision

  • Ligand for Rod Photoreceptor: 9-cis-Retinal serves as the essential light-sensitive ligand (chromophore) within the rod photoreceptor cells of the eye. Upon absorbing light, 9-cis-Retinal undergoes a shape change, triggering a cascade of events leading to vision []. Research using 9-cis-Retinal helps scientists understand the intricate mechanisms of light detection and signal transduction in the visual system.

Studying Visual Pigment Regeneration

  • Essential for Regeneration: After absorbing light, 9-cis-Retinal is converted to all-trans-retinal. However, the visual cycle requires the regeneration of 9-cis-Retinal for continued vision. Studies investigate how 9-cis-Retinal is regenerated and how its availability affects visual function []. This knowledge helps researchers understand the process of vision restoration and potential implications for vision disorders.

Development of Therapeutic Strategies

  • Potential for Treatment

    Due to its role in vision, 9-cis-Retinal is explored for therapeutic applications in retinal degenerative diseases like retinitis pigmentosa []. Studies assess the efficacy of 9-cis-Retinal supplementation or analogs in promoting visual function recovery or slowing disease progression.

  • Analog Development

    Researchers are also developing synthetic analogs of 9-cis-Retinal with improved stability or specific functionalities. These analogs can be used for studying the visual cycle, potentially leading to the development of novel therapies for vision impairments [].

9-cis-Retinal is a geometric isomer of retinal, specifically characterized by the cis configuration of the double bond at position 9, while the remaining double bonds are in the trans configuration. Its chemical formula is C20H28O, and it plays a crucial role as a chromophore in visual processes. This compound is particularly significant in the formation of photoactive isorhodopsin, which is essential for vision in certain organisms, including mammals. The ability of 9-cis-retinal to bind to opsin facilitates the regeneration of visual pigments, thereby contributing to phototransduction and visual signaling pathways .

9-cis-retinal plays a vital role in vision by binding to the opsin protein in rod cells to form rhodopsin []. When light strikes rhodopsin, it triggers a conformational change in the molecule, leading to the isomerization of 9-cis-retinal to all-trans-retinal []. This isomerization initiates a series of signaling events that ultimately result in the generation of nerve impulses, allowing us to perceive light []. The all-trans-retinal is then regenerated back to 9-cis-retinal, completing the visual cycle and enabling continuous vision [].

  • Isomerization: It can be converted from all-trans-retinal through enzymatic or photochemical processes. This reaction is crucial for visual cycles in photoreceptor cells .
  • Binding to Opsin: After being photoactivated, 9-cis-retinal can bind to opsin to regenerate visual pigments, specifically isorhodopsin. This process involves conformational changes that are essential for phototransduction .
  • Metabolism: In biological systems, 9-cis-retinal can be metabolized into various derivatives, including 9-cis-retinoic acid and its oxidized forms, which have implications in cellular differentiation and growth regulation .

9-cis-Retinal exhibits significant biological activity, particularly in the context of vision:

  • Visual Function: It enhances visual function by improving the regeneration of opsin and facilitating better dark adaptation in retinal cells. Studies have shown that long-term administration of 9-cis-retinal can improve electroretinographic responses in aging models .
  • Differentiation Induction: It has been shown to induce differentiation in various cell types more effectively than its all-trans counterpart. For example, it promotes neuroblastoma cell differentiation significantly better than all-trans-retinoic acid .
  • Potential Therapeutic Uses: Given its role in enhancing visual function and inducing differentiation, 9-cis-retinal is being explored for therapeutic applications in retinal degenerative diseases and certain cancers .

The synthesis of 9-cis-retinal can be achieved through several methods:

  • From β-Ionone: A common synthetic route involves a multi-step process starting from β-ionone, which includes deuteration and other organic transformations to yield 9-cis-retinal .
  • Catalytic Isomerization: All-trans-retinal can be converted to 9-cis-retinal using catalytic methods that promote isomerization under specific conditions, often involving membrane preparations from photoreceptors .
  • Chemical Modifications: Various chemical modifications and purification techniques, such as high-performance liquid chromatography (HPLC), are employed to isolate and quantify 9-cis-retinal from complex mixtures .

9-cis-Retinal has several applications across different fields:

  • Vision Research: It serves as a crucial component in studies related to vision and phototransduction mechanisms.
  • Pharmaceuticals: Its derivatives are being investigated for their potential therapeutic effects on conditions like retinitis pigmentosa and other retinal disorders .
  • Cancer Therapy: Due to its ability to induce differentiation in cancer cells, 9-cis-retinal is being studied as a potential treatment option for certain malignancies .

Research into the interactions of 9-cis-retinal has revealed significant insights:

  • Binding Dynamics: Studies indicate that 9-cis-retinal binds effectively to opsin even when a functional retinoid cycle is present, suggesting its unique role in visual pigment regeneration compared to other retinoids .
  • Comparative Efficacy: In comparative studies, 9-cis-retinal has demonstrated superior efficacy over all-trans-retinal in certain biological contexts, particularly concerning neuroblastoma cell differentiation and retinal function restoration .

Several compounds share structural similarities with 9-cis-retinal. Here are a few notable examples:

CompoundConfigurationUnique Features
All-trans-RetinalAll-transThe primary form involved in normal vision processes.
11-cis-RetinalCis at position 11Key intermediate in the visual cycle; critical for rhodopsin formation.
13-cis-Retinoic AcidCis at position 13Used therapeutically for skin conditions; less effective than all-trans forms for vision.
9-cis-Retinoic AcidCis at position 9More potent than all-trans retinoic acid for inducing differentiation in some cancer cells.

Uniqueness of 9-cis-Retinal

The uniqueness of 9-cis-retinal lies in its specific geometric configuration that allows it to interact differently with opsin compared to other retinoids. Its ability to regenerate visual pigments effectively without requiring prior isomerization makes it a valuable compound for therapeutic applications related to vision and cellular differentiation.

Physical Description

Solid; [Sigma-Aldrich MSDS]
Solid

XLogP3

6.2

Hydrogen Bond Acceptor Count

1

Exact Mass

284.214015512 g/mol

Monoisotopic Mass

284.214015512 g/mol

Heavy Atom Count

21

Melting Point

63 °C

UNII

RR725D715M

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

514-85-2

Metabolism Metabolites

9-cis-retinal has known human metabolites that include 4-hydroxy-9-cis-retinals.

Wikipedia

Retinal

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> Retinoids [PR0109]

General Manufacturing Information

Retinal, 13-cis-: ACTIVE
Retinal, 9-cis-: INACTIVE

Dates

Modify: 2023-08-15

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